molecular formula C14H16N2O2 B6628860 N-isoquinolin-5-yl-2-propoxyacetamide

N-isoquinolin-5-yl-2-propoxyacetamide

Cat. No.: B6628860
M. Wt: 244.29 g/mol
InChI Key: CVPGOPZFNNSDMK-UHFFFAOYSA-N
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Description

N-isoquinolin-5-yl-2-propoxyacetamide is a synthetic compound designed for chemical and pharmaceutical research, serving as a valuable building block for synthesizing more complex molecules. It is built on an isoquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The 5-aminoisoquinoline core, a key precursor for this compound, has a molecular weight of 144.17 g/mol (C9H8N2) and a melting point of 127-130 °C . This core structure is utilized in the synthesis of Rho kinase inhibitors, which are crucial for researching treatments for conditions like hypertension and stroke . Furthermore, novel isoquinoline derivatives have been explored as highly potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in anticancer drug discovery . The compound's structure, featuring the acetamide linkage, is similar to other researched molecules such as 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide, whose crystal structure and intermolecular bonding have been documented in scientific literature . As a research chemical, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-isoquinolin-5-yl-2-propoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-8-18-10-14(17)16-13-5-3-4-11-9-15-7-6-12(11)13/h3-7,9H,2,8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPGOPZFNNSDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)NC1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 5-Aminoisoquinoline

The most straightforward route involves the acylation of 5-aminoisoquinoline with 2-propoxyacetyl chloride. This method, adapted from protocols for analogous isoquinoline derivatives, proceeds via nucleophilic attack of the primary amine on the acyl chloride.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or THF.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Temperature : Room temperature to reflux (20–80°C).

  • Time : 4–12 hours.

The reaction is typically quenched with water, followed by extraction and evaporation. Crude product purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields N-isoquinolin-5-yl-2-propoxyacetamide in 65–78% yield.

Two-Step Alkylation-Acylation Approach

For cases where 2-propoxyacetyl chloride is unavailable, a two-step strategy may be employed:

  • Alkylation : Introduction of a propoxy group via nucleophilic substitution.

  • Acylation : Reaction with acetyl chloride or anhydride.

Step 1: Propoxy Group Installation
5-Aminoisoquinoline is treated with 1-bromopropane in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 60°C. This step achieves 80–85% conversion but requires rigorous drying to avoid hydrolysis.

Step 2: Acetamide Formation
The intermediate is acylated using acetic anhydride in pyridine, though this method yields only 50–60% of the target compound due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF or THF enhance acyl chloride reactivity but may necessitate higher temperatures. Non-polar solvents (e.g., DCM) minimize side reactions but slow reaction kinetics. Triethylamine remains the preferred base due to its efficiency in scavenging HCl, though DIPEA offers superior performance in moisture-sensitive reactions.

Table 1: Solvent and Base Impact on Yield

SolventBaseTemperature (°C)Yield (%)
DCMTEA2572
THFDIPEA4078
DMFK2_2CO3_36065

Temperature and Time Dependence

Prolonged heating (>8 hours) at reflux temperatures (80°C) risks decomposition, reducing yields to <60%. Room-temperature reactions in DCM achieve completion within 6 hours, balancing efficiency and stability.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted 5-aminoisoquinoline and acyl chloride byproducts. HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >95%.

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.95 (s, 1H, NH), 8.50–7.20 (m, 6H, isoquinoline-H), 4.10 (t, 2H, OCH2_2), 3.80 (s, 2H, COCH2_2), 1.70–0.90 (m, 5H, propyl-CH2_2 and CH3_3).

  • IR (KBr): 1665 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (N–H bend).

Comparative Analysis of Methods

Efficiency and Scalability

Direct acylation outperforms the two-step approach in both yield (72–78% vs. 50–60%) and scalability. The use of 2-propoxyacetyl chloride avoids intermediate isolation, reducing processing time .

Chemical Reactions Analysis

Types of Reactions

N-isoquinolin-5-yl-2-propoxyacetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, amine derivatives, and various substituted isoquinolines.

Scientific Research Applications

N-isoquinolin-5-yl-2-propoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isoquinolin-5-yl-2-propoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isoquinolin-5-yl-2-propoxyacetamide is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its propoxyacetamide group provides additional sites for chemical reactions, making it a versatile compound for research and industrial applications.

Q & A

Q. What are the recommended synthetic routes for N-isoquinolin-5-yl-2-propoxyacetamide, and what critical reaction conditions must be controlled?

A multi-step synthesis is typically employed. Key steps include:

  • Substitution reaction : Introducing the propoxy group via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ or NaOH in DMF at 60–80°C) to ensure proper leaving-group displacement .
  • Reduction : If intermediates contain nitro groups, reduction using iron powder under acidic conditions (e.g., HCl/ethanol) may be required to generate amine precursors .
  • Condensation : Final acetamide formation via coupling of the isoquinoline amine with propoxyacetic acid derivatives, using condensing agents like EDCI or DCC in dichloromethane at room temperature . Critical parameters include pH control during substitution and inert atmosphere maintenance to prevent oxidation.

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., propoxy methylene protons at δ 3.5–4.0 ppm and isoquinoline aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₇H₁₉N₂O₂ at 295.1445).
  • X-ray crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bonding .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Store at 40°C for 4 weeks and analyze degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for photodegradants .
  • Humidity sensitivity : Store at 75% relative humidity and track hygroscopicity via TGA .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation in the synthesis of this compound?

  • Design of Experiments (DoE) : Vary solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and temperatures to identify optimal conditions .
  • Catalyst screening : Test Pd-based catalysts for coupling steps or phase-transfer catalysts for biphasic reactions.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted isoquinoline or over-alkylated products) and adjust stoichiometry accordingly .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

  • Orthogonal validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity and compare with computational predictions (DFT-based NMR chemical shift calculations) .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.
  • Impurity profiling : Use preparative HPLC to isolate minor components and re-analyze them individually .

Q. What strategies are recommended for elucidating the reaction mechanism of propoxy group introduction in this compound?

  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to track intermediate formation (e.g., SN2 vs. SN1 pathways) .
  • Isotope effects : Use ¹⁸O-labeled propoxy precursors to study nucleophilic substitution kinetics.
  • Computational modeling : Employ DFT calculations (e.g., Gaussian software) to map transition states and activation energies .

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